molecular formula C8H5ClN2O2S2 B1306201 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride CAS No. 499771-00-5

4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride

Cat. No. B1306201
M. Wt: 260.7 g/mol
InChI Key: IFHXVVWZBVKDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride" is a chemical entity that appears to be related to a class of compounds that exhibit a variety of biological activities and chemical properties. The thiadiazole moiety is a common feature in molecules that have been studied for their potential as inhibitors of various enzymes, such as cyclin-dependent kinase 5 (cdk5) and carbonic anhydrases . The presence of the sulfonyl chloride group suggests reactivity towards nucleophiles, which could be exploited in further chemical transformations .

Synthesis Analysis

The synthesis of related sulfonamide compounds has been reported, where the sulfonyl chloride group is used to introduce the sulfonamide functionality into the molecule . The synthesis often involves the reaction of amines with sulfonyl chlorides to form the corresponding sulfonamides. In the context of thiadiazole derivatives, the synthesis may involve the formation of the thiadiazole ring followed by the introduction of the sulfonyl chloride group at a later stage .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been studied using X-ray crystallography, which provides insights into the tautomeric forms, bonding interactions, and overall geometry of the molecule . The thiadiazole ring can exhibit different tautomeric forms, and the presence of substituents can influence the molecular conformation and the strength of intramolecular interactions, such as hydrogen bonding and through-conjugation .

Chemical Reactions Analysis

Sulfonyl chlorides are known to react with various nucleophiles, including amines, alcohols, and azoles, to form sulfonamides, sulfonate esters, and sulfonated azoles, respectively . The reactivity can be influenced by the nature of the substituents on both the sulfonyl chloride and the nucleophile. For instance, the reaction of sulfonyl chlorides with azoles can lead to regioselective substitution, depending on the steric and electronic properties of the reactants .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of the sulfonyl chloride group contributes to the compound's reactivity, while the thiadiazole ring can impact the compound's acidity, basicity, and ability to form hydrogen bonds. The crystal structure analysis can reveal close contacts, such as S=O interactions, and the potential for intermolecular hydrogen bonding, which can affect the compound's solubility, melting point, and stability .

Scientific Research Applications

  • Antimicrobial Agents

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives are known for their efficacy as pharmaceuticals. They have been reported to act in an antibacterial, antioxidant, anticancer, and antitubercular manner .
    • Method : The use of heterocyclics to create hybrid compounds by fusing two or more bioactive heterocyclic moieties into a single molecular platform is one approach used these days to solve the challenge of antimicrobial resistance (AMR) .
    • Results : The landscaping of heterocycles such as thiazole derivatives is covered in the current review paper. In this paper, all the extensive approaches of heterocyclic composites, primarily thiazole derivatives, exhibit vibrant biological activity .
  • Cellular Development Modulators

    • Field : Organic & Biomolecular Chemistry
    • Application : Thiazole-containing small molecules were synthesised and investigated for their ability to induce the differentiation of human pluripotent stem cells and their derivatives .
    • Method : Analyses of cell morphology, cell viability, expression of cell surface markers and ability to induce cell differentiation and regulate neurite formation were conducted .
    • Results : The analogue with the longest and most bulky hydrophobic side chain was found to possess comparable or enhanced activity to all-trans-retinoic acid (ATRA) .

Safety And Hazards

The safety information for “4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride” includes several hazard statements: H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

Thiadiazole derivatives have shown significant therapeutic potential . They have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial . Therefore, future research could focus on exploring the potential applications of “4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride” in these areas.

properties

IUPAC Name

4-(thiadiazol-4-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S2/c9-15(12,13)7-3-1-6(2-4-7)8-5-14-11-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHXVVWZBVKDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383630
Record name 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride

CAS RN

499771-00-5
Record name 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.